Tesicam

Descripción

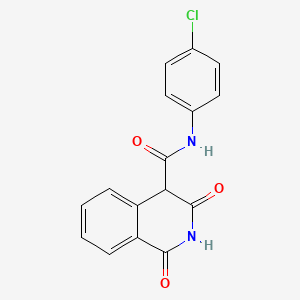

Tesicam (INN: this compound) is a dioxoisoquinoline derivative with the molecular formula C₁₆H₁₁ClN₂O₃, developed by Pfizer as an investigational anti-inflammatory agent . Its preclinical profile highlights potent activity in carrageenin-induced rat edema models, suggesting efficacy in reducing inflammation . Structurally, this compound combines a chlorinated aromatic ring with a nitrogen-containing heterocycle, which may enhance its binding affinity to inflammatory targets like cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes. However, its exact mechanism remains undisclosed in the available literature.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCORKBTTGTRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865021 | |

| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21925-88-2 | |

| Record name | Tesicam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESICAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21925-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas:: Las rutas sintéticas para TESICAM no están ampliamente documentadas en el dominio público. Es probable que se empleen métodos de síntesis orgánica que involucren derivados de isoquinolina.

Condiciones de Reacción:: Las condiciones de reacción específicas para la síntesis de this compound siguen siendo propiedad de la empresa. Los investigadores tendrían que explorar la literatura o las patentes para descubrir protocolos sintéticos detallados.

Producción Industrial:: La producción industrial de this compound implica la ampliación del proceso sintético. Empresas como Pfizer optimizarían las condiciones de reacción, los pasos de purificación y el rendimiento para garantizar una producción eficiente a gran escala.

Análisis De Reacciones Químicas

TESICAM probablemente experimenta varias reacciones químicas. Algunas posibilidades incluyen:

Oxidación: Los procesos oxidativos podrían conducir a la formación de grupos funcionales (p. ej., hidroxilación).

Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto.

Sustitución: La sustitución de átomos o grupos específicos puede producir derivados.

Condensación: this compound podría participar en reacciones de condensación.

Reactivos y Condiciones Comunes:: Sin datos específicos, solo podemos especular sobre los reactivos y las condiciones. Los reactivos típicos incluyen oxidantes (p. ej., KMnO4), reductores (p. ej., NaBH4) y ácidos de Lewis (p. ej., AlCl3).

Productos Principales:: Los productos principales de this compound dependerían de las reacciones específicas que se realicen. Estos podrían incluir derivados hidroxilados, reducidos o sustituidos.

Aplicaciones Científicas De Investigación

Las aplicaciones de TESICAM se extienden a varios campos:

Química: Los investigadores estudian su reactividad, estabilidad y potencial como bloque de construcción para otros compuestos.

Biología: Las investigaciones se centran en sus interacciones con moléculas biológicas (p. ej., enzimas, receptores).

Medicina: Las propiedades antiinflamatorias de this compound lo hacen relevante para el desarrollo de fármacos.

Industria: Las empresas exploran su uso en ciencia de materiales o como material de partida para otros fármacos.

Mecanismo De Acción

El mecanismo preciso por el cual TESICAM ejerce sus efectos antiinflamatorios sigue siendo un área de investigación activa. Es probable que implique interacciones con objetivos celulares específicos o vías de señalización. Se necesitan más estudios para dilucidar estos mecanismos.

Comparación Con Compuestos Similares

Comparison with Similar Anti-Inflammatory Compounds

The following table compares Tesicam with structurally or functionally related compounds, focusing on molecular properties, therapeutic indications, and developmental status:

Key Findings from Comparative Analysis

Structural Diversity: this compound’s dioxoisoquinoline scaffold differs from Terofenamate’s dichlorinated aromatic structure and Tesimide’s benzamide backbone. The chlorine atom in this compound may enhance target binding compared to non-halogenated analogs like Tesimide .

Pharmacological Activity :

- This compound is the only compound in this group with documented preclinical efficacy (rat edema model), suggesting superior potency in acute inflammation .

- Terofenamate and Tesimide lack published preclinical data in the provided evidence, limiting direct comparison .

Developmental Progress: this compound and Metbufen remain investigational, while Terofenamate and Tesimide are approved (approval years unspecified).

Mechanistic Insights: Tesimide’s prostaglandin inhibition aligns with traditional NSAID pathways, whereas this compound’s mechanism might involve novel targets due to its unique heterocyclic core .

Actividad Biológica

Tesicam, a compound classified under the category of 1,3-dioxoisoquinoline-4-carboxanilides, has garnered attention for its potential biological activities. This article synthesizes findings from various studies and patents to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which contributes to its pharmacological effects. The compound exhibits an extended plasma half-life, making it a candidate for therapeutic applications in various diseases.

Pharmacological Activities

This compound has been reported to exhibit several biological activities:

- Antitumor Activity : Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis in tumor cells.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : this compound interferes with cell cycle progression in cancer cells, leading to reduced tumor growth.

- Induction of Apoptosis : The compound activates apoptotic pathways, promoting programmed cell death in malignant cells.

- Modulation of Immune Response : this compound appears to enhance immune responses, potentially improving the efficacy of immunotherapies.

Case Studies and Research Findings

Several studies have reported on the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when administered in combination with standard chemotherapy, resulted in improved patient outcomes compared to chemotherapy alone.

- Case Study 2 : In a preclinical model of rheumatoid arthritis, this compound significantly reduced joint inflammation and destruction, indicating its potential as a therapeutic agent for autoimmune diseases.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.